molecular formula C18H19NO4S B2765641 N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-56-1

N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No.: B2765641
CAS No.: 877650-56-1
M. Wt: 345.41
InChI Key: IQBFWAJHVANBJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide is a complex organic compound characterized by the presence of a benzodioxole moiety, a thiophene ring, and an oxane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Oxane Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an oxane carboxamide group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(18(5-7-21-8-6-18)16-2-1-9-24-16)19-11-13-3-4-14-15(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBFWAJHVANBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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